molecular formula C19H20N4O3S B11009710 2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11009710
M. Wt: 384.5 g/mol
InChI Key: ANMYAWIPGYBIGB-UHFFFAOYSA-N
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Description

2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of benzodiazepine and thiazole, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of an ortho-diamine with a suitable diketone under acidic or basic conditions.

    Thiazole Ring Introduction: The thiazole ring is introduced via a condensation reaction between a thioamide and a haloketone.

    Final Coupling: The final step involves coupling the benzodiazepine core with the thiazole derivative using an acylation reaction, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the benzodiazepine core, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the benzodiazepine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its benzodiazepine core, which is known for its affinity to certain receptors in the central nervous system.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, particularly in the treatment of neurological disorders, given the known pharmacological activities of benzodiazepine derivatives.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would likely involve interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine core suggests potential binding to GABA (gamma-aminobutyric acid) receptors, which are involved in inhibitory neurotransmission in the brain. The thiazole ring may contribute to additional binding interactions or modulate the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) which contain the thiazole ring and are essential in biological systems.

Uniqueness

What sets 2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide apart is its combined structural features of both benzodiazepine and thiazole, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.

This compound’s dual structural motifs could potentially lead to novel applications in various fields, making it a valuable subject for further research and development.

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

2-(6,12-dioxo-7,8,9,10-tetrahydro-6aH-pyrido[2,1-c][1,4]benzodiazepin-5-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C19H20N4O3S/c1-12-10-20-19(27-12)21-16(24)11-23-14-7-3-2-6-13(14)17(25)22-9-5-4-8-15(22)18(23)26/h2-3,6-7,10,15H,4-5,8-9,11H2,1H3,(H,20,21,24)

InChI Key

ANMYAWIPGYBIGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CN2C3=CC=CC=C3C(=O)N4CCCCC4C2=O

Origin of Product

United States

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